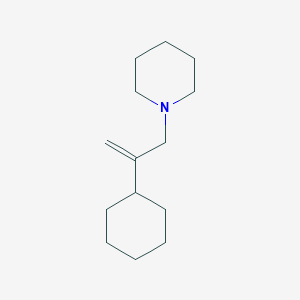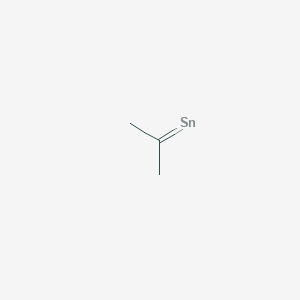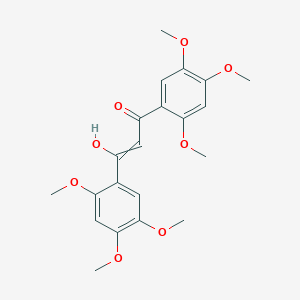
3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one is a chalcone derivative known for its diverse biological activities. Chalcones are a group of compounds with a characteristic structure consisting of two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. This particular compound is notable for its potential therapeutic applications, including anti-inflammatory, antinociceptive, and hypoglycemic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out in a basic medium, where an aldehyde and a ketone react to form the chalcone structure. The reaction conditions often include the use of a base such as sodium hydroxide or potassium hydroxide, and the reaction is typically performed at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated systems.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce saturated chalcones.
科学的研究の応用
Chemistry: It serves as a precursor for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Its potential therapeutic applications include treatment for inflammation, pain, and diabetes.
Industry: The compound’s unique properties make it valuable in developing new pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets. Studies have shown that it can inhibit enzymes such as cyclooxygenase (COX-1 and COX-2) and interact with the TRPA1 channel . These interactions contribute to its anti-inflammatory and antinociceptive effects. Additionally, the compound has been shown to reduce oxidative stress and inhibit nitric oxide production in cells .
類似化合物との比較
Similar Compounds
1,3-Bis(3,4,5-trimethoxyphenyl)prop-2-en-1-one: Another chalcone derivative with similar biological activities.
4H-1-Benzopyran-4-one, 3-hydroxy-2-(2,4,5-trimethoxyphenyl): A related compound with a different core structure but similar functional groups.
Uniqueness
3-Hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to its specific combination of functional groups and its potent biological activities. Its ability to interact with multiple molecular targets and pathways makes it a valuable compound for therapeutic research and development.
特性
CAS番号 |
83700-85-0 |
|---|---|
分子式 |
C21H24O8 |
分子量 |
404.4 g/mol |
IUPAC名 |
3-hydroxy-1,3-bis(2,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C21H24O8/c1-24-16-10-20(28-5)18(26-3)7-12(16)14(22)9-15(23)13-8-19(27-4)21(29-6)11-17(13)25-2/h7-11,22H,1-6H3 |
InChIキー |
ZMGLMHAJWIEAFJ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC(=C(C=C1C(=CC(=O)C2=CC(=C(C=C2OC)OC)OC)O)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


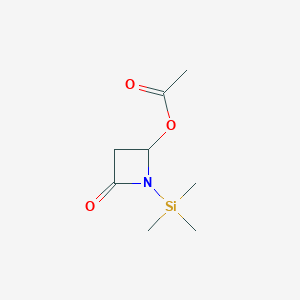
![(1R,2S,3R,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-1,2,3,4-tetrol](/img/structure/B14418825.png)
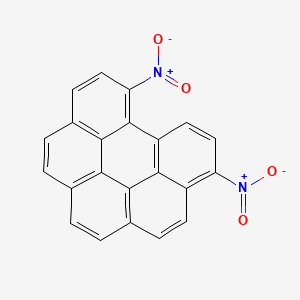
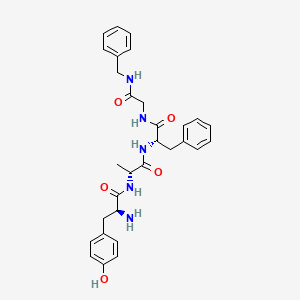

![Benzoic acid, 2-[(carboxymethyl)phenylamino]-](/img/structure/B14418857.png)
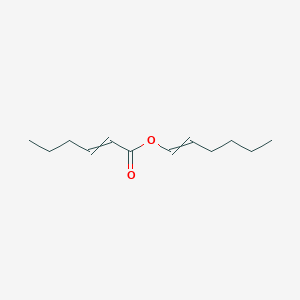
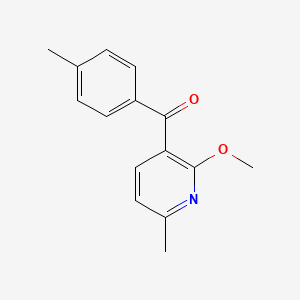
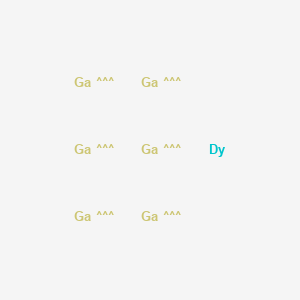


![2-[2,4-Bis(2-methylbutan-2-YL)phenoxy]tetradecanoyl chloride](/img/structure/B14418885.png)
